2-Bromo-1-(2,4-dimethylphenyl)ethanone

Übersicht

Beschreibung

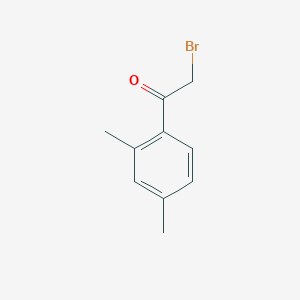

2-Bromo-1-(2,4-dimethylphenyl)ethanone is an organic compound with the molecular formula C10H11BrO. It is a brominated derivative of acetophenone, characterized by the presence of a bromine atom at the alpha position to the carbonyl group and two methyl groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Bromo-1-(2,4-dimethylphenyl)ethanone can be synthesized through the bromination of 1-(2,4-dimethylphenyl)ethanone. The reaction typically involves the use of bromine (Br2) or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the alpha position .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction, with careful control of reaction parameters to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-1-(2,4-dimethylphenyl)ethanone undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar solvents like methanol or ethanol.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

Nucleophilic substitution: Substituted ethanones with various functional groups replacing the bromine atom.

Reduction: 1-(2,4-dimethylphenyl)ethanol.

Oxidation: 2-Bromo-1-(2,4-dimethylphenyl)acetic acid.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

1. Precursor in Organic Synthesis

2-Bromo-1-(2,4-dimethylphenyl)ethanone serves as an important intermediate in the synthesis of various organic compounds. It has been utilized to synthesize thiazole derivatives, which possess antimicrobial properties. For instance, researchers have reported the conversion of this compound into thiazole derivatives through reactions with different reagents, showcasing its utility in developing new pharmaceuticals .

2. Synthesis of Heteroaromatic Compounds

The compound is frequently employed as a starting material for synthesizing heteroaromatic compounds. Its bromine atom facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups that enhance biological activity. This characteristic is particularly valuable in medicinal chemistry for developing new drug candidates .

Biological Applications

1. Antimicrobial Activity

Research indicates that derivatives synthesized from this compound exhibit significant antimicrobial properties. The thiazole derivatives formed from this compound have shown effectiveness against various bacterial and fungal strains, making them potential candidates for antibiotic development .

2. Anti-inflammatory and Antiviral Properties

Compounds derived from this compound have also been studied for their anti-inflammatory and antiviral activities. The structural modifications facilitated by this compound allow for the exploration of new therapeutic agents targeting inflammatory diseases and viral infections .

Case Studies

Wirkmechanismus

The mechanism of action of 2-Bromo-1-(2,4-dimethylphenyl)ethanone involves its reactivity as an electrophile due to the presence of the bromine atom and the carbonyl group. The compound can undergo nucleophilic attack at the carbonyl carbon or the alpha carbon, leading to various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Chloro-1-(2,4-dimethylphenyl)ethanone

- 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone

- 2-Bromo-1-(2,4-dimethylphenyl)butan-1-one

Uniqueness

2-Bromo-1-(2,4-dimethylphenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. The presence of the bromine atom at the alpha position and the two methyl groups on the benzene ring influence its chemical behavior and make it a valuable intermediate in organic synthesis.

Biologische Aktivität

Chemical Identity

2-Bromo-1-(2,4-dimethylphenyl)ethanone, also known as 2-bromo-4'-dimethylacetophenone, is an organic compound characterized by the molecular formula and a molecular weight of approximately 227.10 g/mol. The compound features a bromine atom attached to the second carbon of the ethanone group (C=O-CH3), along with a dimethylphenyl ring where methyl groups are located at the second and fourth positions.

Chemical Properties

- IUPAC Name : this compound

- CAS Number : 26346-85-0

- Molecular Structure : Molecular Structure

Potential Applications

Research indicates that this compound could serve as a valuable intermediate in organic synthesis due to its reactive nature. Its applications may extend to medicinal chemistry, where it could be explored for its pharmacological properties. The compound's structural similarity to known bioactive molecules suggests that it may interact with biological targets, although specific studies are still required to elucidate these interactions.

Case Studies and Research Findings

While direct studies on this compound are scarce, related compounds have been investigated for their biological activities:

- Antimicrobial Activity : Compounds similar in structure have exhibited antimicrobial properties against various pathogens. For instance, halogenated acetophenones have been studied for their ability to inhibit bacterial growth.

- Anti-inflammatory Effects : Some derivatives of acetophenones have demonstrated anti-inflammatory activities in vitro and in vivo models. This suggests a potential avenue for exploring this compound's effects on inflammatory pathways.

- Cytotoxicity Studies : Preliminary cytotoxicity assays on structurally related compounds indicate that they may possess selective toxicity towards cancer cell lines while sparing normal cells. This warrants further investigation into the cytotoxic profile of this compound.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their notable features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Bromo-1-(4-methylphenyl)ethanone | C10H11BrO | Methyl group at the para position on the phenyl ring |

| 2-Bromo-1-(4-methoxyphenyl)ethanone | C10H11BrO | Methoxy group instead of methyl on the phenyl ring |

| 2-Bromo-1-(3-fluoro-2,4-dimethylphenyl)ethanone | C10H10BrF | Fluorine substitution on the aromatic ring |

| 2-Bromo-1-(o-tolyl)ethanone | C9H9BrO | Methyl group at the ortho position |

The unique substitution pattern of this compound may impart distinct reactivity and biological activity compared to other similar compounds.

Eigenschaften

IUPAC Name |

2-bromo-1-(2,4-dimethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-7-3-4-9(8(2)5-7)10(12)6-11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCCVWPVPFIRJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366268 | |

| Record name | 2-bromo-1-(2,4-dimethylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26346-85-0 | |

| Record name | 2-bromo-1-(2,4-dimethylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.